N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a bromophenyl group, a tert-butyl group, and a phenyl group attached to a pyrazolo[1,5-a]pyrimidine core. It has garnered interest in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromobenzaldehyde with tert-butyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the final pyrazolo[1,5-a]pyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is believed to act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent cytotoxic activities against various cancer cell lines.
Uniqueness
N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group, tert-butyl group, and phenyl group makes it a valuable scaffold for the development of new therapeutic agents.
Properties
Molecular Formula |
C22H21BrN4 |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H21BrN4/c1-22(2,3)19-13-20(25-17-11-9-16(23)10-12-17)27-21(26-19)18(14-24-27)15-7-5-4-6-8-15/h4-14,25H,1-3H3 |
InChI Key |
HWYWQQHFEDNRPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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